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  • Product: (3-Methoxy-4-nitrophenyl)methanamine
  • CAS: 149555-78-2

Core Science & Biosynthesis

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Protocols & Analytical Methods

Method

How to dissolve (3-Methoxy-4-nitrophenyl)methanamine in DMSO for cell assays

An Application Note and Protocol for the Solubilization of (3-Methoxy-4-nitrophenyl)methanamine in DMSO for Cell-Based Assays Introduction: The Critical First Step in Cellular Assays (3-Methoxy-4-nitrophenyl)methanamine...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Solubilization of (3-Methoxy-4-nitrophenyl)methanamine in DMSO for Cell-Based Assays

Introduction: The Critical First Step in Cellular Assays

(3-Methoxy-4-nitrophenyl)methanamine is a small organic molecule with potential applications in various biological research areas. As with many novel compounds, its efficacy in cell-based assays is fundamentally dependent on its successful and reproducible delivery to the cellular environment. Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent capable of dissolving a broad range of both polar and nonpolar compounds, making it an indispensable tool in drug discovery and cell biology.[1][2] However, the process of dissolving a compound like (3-Methoxy-4-nitrophenyl)methanamine is not merely about achieving a clear solution; it is a critical procedure that, if not performed correctly, can lead to inaccurate results due to precipitation, compound degradation, or solvent-induced cytotoxicity.[1]

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic approach to dissolving (3-Methoxy-4-nitrophenyl)methanamine in DMSO. It details not just the "how" but also the "why" behind each step, ensuring the integrity of the compound and the validity of the subsequent cellular assay data. The protocols herein are designed to be self-validating, establishing a robust workflow from powder to final working solution.

Compound Profile: (3-Methoxy-4-nitrophenyl)methanamine

While extensive experimental data for (3-Methoxy-4-nitrophenyl)methanamine may not be publicly available, its structure allows for the estimation of key physicochemical properties. A researcher's first step should always be to gather as much information as possible about the compound.

PropertyEstimated Value/InformationSource/Note
Molecular Formula C₈H₁₀N₂O₃Calculated from structure
Molecular Weight 182.18 g/mol Calculated from structure
Appearance Likely a crystalline solidBased on similar small molecules
Solubility in Water Predicted to be lowThe aromatic and nitro groups decrease aqueous solubility.
Solubility in DMSO To be determined empiricallyThis is the primary objective of the initial protocol.
Stability Nitro-aromatic compounds can be light-sensitive and may have stability considerations in basic solutions.[3]Store protected from light. Avoid highly basic conditions.
Safety Unknown toxicity. Handle with appropriate personal protective equipment (PPE).Treat as a potentially hazardous compound.

PART 1: Preparation of a High-Concentration Stock Solution

The primary goal is to create a high-concentration stock solution (e.g., 10-100 mM) in 100% anhydrous DMSO. This minimizes the volume of solvent added to cell cultures, thereby reducing the risk of cytotoxicity.[1][4]

Materials and Equipment
  • (3-Methoxy-4-nitrophenyl)methanamine (solid powder)

  • Anhydrous, sterile-filtered DMSO (≥99.9% purity)[2][5]

  • Calibrated analytical balance

  • Sterile, amber glass vials or microcentrifuge tubes (polypropylene can also be used)[6]

  • Sterile, disposable pipette tips

  • Vortex mixer

  • Bath sonicator

  • Water bath (optional, for gentle warming)

  • Sterile 0.2 µm syringe filter (PTFE or nylon membrane, compatible with DMSO)[7][8]

Protocol: Stock Solution Preparation (Target: 10 mM)
  • Calculation: Determine the mass of (3-Methoxy-4-nitrophenyl)methanamine needed.

    • Formula: Mass (mg) = Molarity (M) × Molecular Weight ( g/mol ) × Volume (L) × 1000

    • Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L × 182.18 g/mol × 0.001 L × 1000 = 1.82 mg

  • Weighing the Compound:

    • Using a calibrated analytical balance, carefully weigh out the calculated mass (e.g., 1.82 mg) of the compound.[9] For accuracy, it is often better to weigh a slightly different amount (e.g., 2.0 mg) and record the exact weight, then adjust the volume of DMSO accordingly to achieve the desired concentration.[9]

    • Transfer the weighed powder into a sterile amber vial.

  • Dissolution in DMSO:

    • Add the calculated volume of sterile, anhydrous DMSO (e.g., 1 mL for a 10 mM solution with 1.82 mg of compound) to the vial.

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.[1] Visually inspect for any undissolved particles.

  • Aiding Dissolution (If Necessary):

    • Sonication: If the compound is not fully dissolved, place the vial in a bath sonicator for 10-15 minutes.[1][10] The ultrasonic waves create cavitation bubbles that help to break apart solid aggregates.

    • Gentle Warming: As a next step, the solution can be gently warmed in a 37°C water bath for 10-20 minutes, with intermittent vortexing.[1][11][12] Caution: Heat can degrade some compounds; this step should be used judiciously.

  • Final Inspection and Sterilization:

    • After the dissolution steps, allow the solution to return to room temperature and visually inspect against a bright light source to ensure no precipitate has formed.

    • For long-term storage and use in cell culture, it is best practice to sterile-filter the stock solution through a 0.2 µm DMSO-compatible syringe filter into a new sterile amber vial.[7][8] This removes any potential microbial contamination or microscopic particulate matter.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound or introduce water into the DMSO, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[1][13][14]

    • Store the aliquots at -20°C or -80°C, protected from light.[13] A typical DMSO stock solution is stable for several months under these conditions.[6][11]

G cluster_prep Stock Solution Preparation cluster_dissolve Aid Dissolution cluster_final Finalization & Storage calc 1. Calculate Mass (e.g., for 10 mM) weigh 2. Weigh Compound into sterile amber vial calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso vortex 4. Vortex Vigorously add_dmso->vortex inspect1 5. Visual Inspection vortex->inspect1 sonicate 6. Sonicate (10-15 min) inspect1->sonicate Particles Present warm 7. Gentle Warming (37°C, 10-20 min) sonicate->warm inspect2 8. Final Inspection (Room Temp) warm->inspect2 filter 9. Sterile Filter (0.2 µm PTFE) inspect2->filter Clear Solution aliquot 10. Aliquot (Single-use volumes) filter->aliquot store 11. Store (-20°C or -80°C) aliquot->store

Workflow for preparing a DMSO stock solution.

PART 2: Preparation of Working Solutions for Cell Assays

The high-concentration stock solution must be diluted to the final concentration required for treating the cells. This process involves two key stages: serial dilution in 100% DMSO and final dilution in the cell culture medium.

Protocol: Serial and Working Dilutions
  • Serial Dilution in 100% DMSO: It is often necessary to create a dose-response curve, which requires a series of compound concentrations. Performing these initial dilutions in 100% DMSO ensures the compound remains soluble before it is introduced to the aqueous environment of the cell culture medium.[1]

    • Label a series of sterile tubes for each concentration.

    • To create a 10-fold serial dilution from a 10 mM stock:

      • Tube 1: 10 mM (Stock)

      • Tube 2 (1 mM): Add 90 µL of 100% DMSO. Transfer 10 µL from the 10 mM stock and mix thoroughly.

      • Tube 3 (100 µM): Add 90 µL of 100% DMSO. Transfer 10 µL from the 1 mM solution and mix thoroughly.

      • Continue as needed, using a fresh pipette tip for each transfer.

G cluster_dilution 10-Fold Serial Dilution in 100% DMSO stock 10 mM Stock in 100% DMSO d1 1 mM stock->d1 10 µL stock + 90 µL DMSO d2 100 µM d1->d2 p1 d1->p1 d3 10 µM d2->d3 p2 d2->p2 p1->d2 10 µL of 1 mM + 90 µL DMSO p2->d3 10 µL of 100 µM + 90 µL DMSO

Serial dilution of stock solution in 100% DMSO.
  • Final Dilution into Cell Culture Medium: This is the most critical dilution step, as improper mixing can cause the compound to precipitate out of the solution.

    • Calculate the volume of the DMSO-diluted stock needed to achieve the final desired concentration in your cell culture well or flask.

    • Crucial Principle: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically well below 0.5%, and ideally at or below 0.1%.[15][16] Always include a "vehicle control" in your experiment, which consists of cells treated with the same final concentration of DMSO without the compound.[1]

    • Example: To achieve a final concentration of 10 µM in 1 mL of medium, using a 10 mM stock (a 1:1000 dilution):

      • Add 1 µL of the 10 mM DMSO stock to 999 µL of pre-warmed cell culture medium.

      • Final DMSO concentration: 0.1%

    • Best Practice: Add the small volume of DMSO stock directly into the medium and immediately mix thoroughly by pipetting or gentle swirling. Do not add the medium onto the drop of DMSO.

DMSO Cytotoxicity Considerations

Different cell types exhibit varying sensitivities to DMSO.[4][17] It is imperative to either adhere to established low concentrations or perform a preliminary cytotoxicity assay to determine the tolerance of your specific cell line.

Cell TypeRecommended Max. Final DMSO ConcentrationRationale
Immortalized/Robust Cell Lines (e.g., HeLa, HEK293)≤ 0.5%Generally more tolerant, but effects can still be observed above 0.5%.[15]
Sensitive/Primary Cells (e.g., primary neurons, stem cells)≤ 0.1%These cells are highly sensitive to solvent effects, which can alter their phenotype or viability.[4][18]
High-Throughput Screening (HTS) 0.1% - 1%The concentration should be kept consistent across all assays for comparability.[1]

PART 3: Quality Control and Self-Validation

A protocol is only as good as its validation. Ensuring the quality of your stock and working solutions is paramount for reproducible research.

  • Visual Inspection: Always visually inspect your final working solution before adding it to cells. Any sign of cloudiness or precipitate indicates that the compound has crashed out of solution, and the results from using it will be invalid.[11][12]

  • Solubility Limit: If precipitation occurs upon dilution in the medium, it means you have exceeded the compound's aqueous solubility limit. The remedy is to lower the final concentration of the compound or explore the use of co-solvents or formulation agents if the assay permits.

  • Consistency is Key: Use the exact same protocol for preparing your solutions for every experiment. Document the lot numbers of the compound and DMSO used.

G start Start: Compound (Solid Powder) prep_stock Prepare High-Concentration Stock in 100% DMSO start->prep_stock qc1 QC Check: Is solution clear? prep_stock->qc1 serial_dilute Perform Serial Dilutions in 100% DMSO qc1->serial_dilute Yes troubleshoot1 Troubleshoot: - Use sonication/warming - Re-evaluate max solubility qc1->troubleshoot1 No final_dilute Prepare Final Working Solution in Cell Culture Medium serial_dilute->final_dilute qc2 QC Check: Is working solution clear? final_dilute->qc2 add_to_cells Add to Cell Assay qc2->add_to_cells Yes troubleshoot2 Troubleshoot: - Lower final concentration - Re-evaluate aqueous solubility qc2->troubleshoot2 No

Quality control flowchart for compound preparation.

References

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. KEYENCE.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
  • da Costa, E., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Journal of Immunology Research. [Link]

  • Thanh, N. C., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • Ramla, S., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. International Journal of Molecular Sciences. [Link]

  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLoS ONE. [Link]

  • Adler, M., et al. (2005). High throughput sonication: evaluation for compound solubilization. Journal of Biomolecular Screening. [Link]

  • Sterile filter before drug exposure to cell culture? ResearchGate. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • How to Make Accurate Stock Solutions. Bitesize Bio. [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]

  • Dissolving Plant Extract in 4% DMSO and Sonication? ResearchGate. [Link]

  • Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. Pharmaceutical Technology. [Link]

  • How to dissolve small inhibitor molecules for binding assay? ResearchGate. [Link]

  • N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. PubChem. [Link]

  • DMSO in cell based assays. Scientist Solutions. [Link]

  • Buncel, E., et al. (1969). Interaction between aliphatic and aromatic nitro compounds in basic media. Canadian Journal of Chemistry. [Link]

  • (4-methoxy-3-nitrophenyl)methanamine hydrochloride. Chemical Substance Information. [Link]

  • How to dissolve peptides in DMSO? LifeTein. [Link]

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. [Link]

  • N-methoxy-N-[(4-nitrophenyl)diazenyl]methanamine. Chemsrc. [Link]

  • DMSO usage in cell culture. Protocol Online. [Link]

  • 3-Methoxy-4-nitrophenol. PubChem. [Link]

  • Frutos, M., et al. (1998). Solvent effect on relative N- and O-acidity. Inversion of the deprotonation site of 2- and 4-[(2,4,6-trinitrophenyl)amino]benzoic acids. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. [Link]

  • (3-methoxy-4-nitro-phenyl)-phenyl-methanone — Chemical Substance Information. NextSDS. [Link]

  • N-(3-methoxy-4-nitrophenyl)-N,N-dimethylamine. NextSDS. [Link]

  • 6-Amino-5-[2-(2-chloro-4-nitrophenyl)diazenyl]-1-naphthalenesulfonamide. CAS Common Chemistry. [Link]

  • Biphenyl with Water - IUPAC-NIST Solubilities Database. National Institute of Standards and Technology. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization & Purification of (3-Methoxy-4-nitrophenyl)methanamine

Welcome to the Advanced Troubleshooting Guide for the purification of (3-Methoxy-4-nitrophenyl)methanamine (CAS 149555-78-2)[1]. Because primary benzylamines with electron-withdrawing (nitro) and electron-donating (metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the purification of (3-Methoxy-4-nitrophenyl)methanamine (CAS 149555-78-2)[1]. Because primary benzylamines with electron-withdrawing (nitro) and electron-donating (methoxy) groups are prone to oxidation and often present as unstable oils or low-melting solids, industry-standard purification relies on converting the free base into a stable hydrochloride salt[2].

This guide provides field-proven, self-validating methodologies to troubleshoot phase separation, optimize solvent systems, and maximize crystalline yield.

Diagnostic Workflow: Hydrochloride Salt Formation

CrystallizationWorkflow A Crude Free Base (CAS 149555-78-2) B Dissolve in IPA (Inert N2 Atmosphere) A->B C Add HCl / IPA (Temp < 20°C) B->C D Phase Check C->D E Oiling Out (Phase Separation) D->E Rapid Supersaturation G Crystallization (Nucleation) D->G Proper Nucleation F Reheat, Seed Crystals, Cool Slowly E->F F->D Retry H Hot Filtration (Activated Carbon) G->H If Discolored I Pure HCl Salt (>98% Yield) G->I If Clear H->I

Logical workflow for troubleshooting (3-Methoxy-4-nitrophenyl)methanamine crystallization.

Troubleshooting & FAQs

Q1: Why does my (3-Methoxy-4-nitrophenyl)methanamine "oil out" instead of crystallizing during salt formation? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the concentration of the solute exceeds its solubility limit at a temperature above its melting point in the solvent mixture. Rapid addition of Hydrochloric acid causes a localized exothermic reaction and rapid supersaturation, forcing the amine salt to separate as a dense oil rather than forming a crystal lattice[3]. Solution: Control the thermodynamics. Dissolve the crude base in a moderately polar solvent like Isopropanol (IPA)[4]. Maintain the system temperature below 20°C during the dropwise addition of HCl[3]. If oiling out occurs, reheat the mixture until homogeneous, introduce a few seed crystals of the pure hydrochloride salt, and cool at a strictly controlled rate (<1°C/min)[3].

Q2: My isolated crystals are discolored (yellow/brown). How do I remove these impurities without sacrificing yield? Causality: Primary benzylamines are highly susceptible to oxidative degradation, forming complex, colored polymeric impurities. Furthermore, the nitro group on the aromatic ring makes the molecule sensitive to photolytic degradation. Solution: Implement a hot filtration step utilizing activated carbon. The high surface area of the carbon selectively adsorbs high-molecular-weight colored impurities. Crucial Step: Perform this operation under an inert Nitrogen (N₂) or Argon atmosphere to prevent accelerated oxidation of the hot amine solution.

Q3: How do I know if I have added enough HCl to complete the salt formation? Causality: Incomplete protonation leaves residual free base in the mother liquor, drastically reducing yield and causing sticky, impure crystal cakes. Solution (Self-Validation): Do not rely solely on stoichiometric calculations, as crude starting material purity varies. After the calculated addition of HCl, spot the mother liquor onto damp pH paper. A stabilized pH of 2-3 confirms complete protonation of the amine[4].

Solvent System Optimization

Selecting the correct solvent is dictated by the steepness of the solubility curve. The ideal solvent dissolves the salt entirely at reflux but offers near-zero solubility at 0-5°C[4].

Solvent SystemSolute StateSolubility (Hot, 75°C)Solubility (Cold, 0-5°C)Expected YieldTroubleshooting Note
Isopropanol (IPA) HCl SaltHighVery Low>85%Optimal. Lower dielectric constant than water prevents salt dissolution at low temps[3].
Ethanol / Water (9:1) HCl SaltVery HighModerate~70%Good for recrystallizing highly impure batches; water increases cold solubility, lowering yield[4].
Diethyl Ether Free BaseHighHighN/AExcellent for free-base extraction[4], but useless for crystallization due to high solubility.
Toluene HCl SaltLowVery LowVariableAvoid. Poor solubility across all temperatures prevents effective hot filtration and traps impurities.

Self-Validating Experimental Protocol

This protocol details the conversion of crude (3-Methoxy-4-nitrophenyl)methanamine to its highly pure hydrochloride salt. Every phase includes a self-validating checkpoint to ensure process integrity.

Phase 1: Preparation & Inertion
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, an addition funnel, and a nitrogen inlet. Purge the system with N₂ for 5 minutes.

  • Dissolution: Add 10.0 g of crude (3-Methoxy-4-nitrophenyl)methanamine to the flask. Add 60 mL of anhydrous Isopropanol (IPA)[4].

  • Validation Check 1: Stir at 25°C until completely dissolved. The solution should be transparent (though potentially colored). If particulate matter remains, the crude material contains inorganic salts requiring pre-filtration.

Phase 2: Controlled Salt Formation
  • Cooling: Submerge the flask in an ice-water bath. Allow the internal temperature to stabilize between 10°C and 15°C.

  • Acidification: Charge the addition funnel with a pre-titrated solution of 5M HCl in IPA (approx. 1.1 molar equivalents). Add the HCl solution dropwise over 30 minutes.

  • Validation Check 2 (pH & Phase): Once addition is complete, test the solution with pH paper. It must read pH 2-3[4]. Visually inspect the flask; you should observe the formation of a fine, white/off-white suspension (nucleation). If the mixture forms a biphasic liquid (oils out), proceed immediately to Phase 3.

Phase 3: Recrystallization & Clarification
  • Heating: Replace the ice bath with a heating mantle. Heat the suspension to reflux (~80°C) until all solids (or oils) completely redissolve[3].

  • Decolorization: If the solution is dark, carefully add 0.5 g of activated carbon. Stir at reflux for 10 minutes.

  • Hot Filtration: Rapidly filter the boiling solution through a pre-warmed Celite pad into a clean, N₂-purged receiving flask to remove the carbon and insoluble impurities[4].

Phase 4: Controlled Cooling & Isolation
  • Crystal Growth: Allow the clear filtrate to cool to room temperature ambiently. Do not use an ice bath yet. Cooling at a rate of ~1°C/min promotes the growth of a stable, pure crystal lattice and excludes trapped impurities[3].

  • Yield Maximization: Once the flask reaches room temperature and heavy crystallization is observed, transfer the flask to an ice bath (0-5°C) for 2 hours.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with 15 mL of ice-cold IPA to displace the impure mother liquor[4].

  • Validation Check 3 (Constant Weight): Dry the crystals in a vacuum oven at 40°C. Weigh the batch every 2 hours. The process is complete only when the mass stabilizes (constant weight), confirming the total removal of residual IPA solvent.

References

  • ChemicalBook. Benzenemethanamine, 3-methoxy-4-nitro- | 149555-78-2. 1

  • Echemi. (3-Methoxy-4-nitrophenyl)methanamine;hydrochloride Suppliers.2

  • Benchchem. Benzylamine | High-Purity Research Reagent. 4

  • Google Patents (WO2006116218A1). Crystal forms of amine hydrochloride.3

Sources

Optimization

How to prevent oxidation of (3-Methoxy-4-nitrophenyl)methanamine during long-term storage

Technical Support Center: Handling and Storage of Reactive Benzylic Amines Welcome to the Advanced Troubleshooting Guide for (3-Methoxy-4-nitrophenyl)methanamine (also known as 3-methoxy-4-nitrobenzylamine). As a primary...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling and Storage of Reactive Benzylic Amines

Welcome to the Advanced Troubleshooting Guide for (3-Methoxy-4-nitrophenyl)methanamine (also known as 3-methoxy-4-nitrobenzylamine). As a primary benzylic amine, this compound presents specific handling challenges due to its high susceptibility to autoxidation and atmospheric degradation.

This guide is designed for research scientists and drug development professionals to understand the mechanistic causes of degradation, implement self-validating storage protocols, and troubleshoot common experimental failures.

Mechanistic Insight: The Causality of Amine Degradation

To effectively prevent the degradation of (3-Methoxy-4-nitrophenyl)methanamine, we must first understand why it degrades. The molecule contains a primary amine attached to a benzylic carbon. This specific structural motif is highly vulnerable to autoxidation driven by atmospheric oxygen (O₂), light (hν), and trace transition metals[1][2].

The degradation is not a single-step process but a radical-mediated cascade:

  • Radical Initiation: UV/Visible light or trace metals catalyze the abstraction of a hydrogen atom from the benzylic position, forming a carbon-centered radical.

  • Hydroperoxide Formation: Atmospheric triplet oxygen reacts with the radical to form a highly reactive α-amino hydroperoxide[2].

  • Dehydration & Condensation: The hydroperoxide decomposes into 3-methoxy-4-nitrobenzaldehyde and ammonia. The newly formed aldehyde immediately undergoes a nucleophilic attack by the remaining unreacted primary amine, resulting in a colored Schiff base (imine)[1].

This pathway explains why improperly stored samples rapidly shift from pale/off-white to deep yellow or brown.

Autoxidation A (3-Methoxy-4-nitrophenyl) methanamine B Benzylic Radical Intermediate A->B O2, hv / Trace Metals (-H•) C a-Amino Hydroperoxide B->C +O2, +H• D 3-Methoxy-4-nitrobenzaldehyde + NH3 C->D -H2O E Schiff Base (Imine) [Yellow/Brown Degradant] D->E + Unreacted Amine (-H2O)

Autoxidation pathway of (3-Methoxy-4-nitrophenyl)methanamine into colored Schiff base degradants.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My sample of (3-Methoxy-4-nitrophenyl)methanamine has turned dark yellow. Is it still usable? A: A color shift to dark yellow or brown is the primary visual indicator of Schiff base (imine) formation via autoxidation[1]. Using this degraded material in downstream synthesis (e.g., amide coupling or reductive amination) will result in poor yields and complex impurity profiles. You must purify the amine before use.

Q2: How can I chemically stabilize the amine for multi-year storage? A: If you do not need the free base immediately, the most robust stabilization method is to convert the amine into an ammonium salt (e.g., a hydrochloride salt)[3]. Protonating the amine lone pair eliminates its nucleophilicity, preventing the final condensation step of the Schiff base formation, and significantly raises the activation energy required for benzylic oxidation.

Q3: Is Nitrogen (N₂) sufficient for the inert atmosphere, or must I use Argon (Ar)? A: While Nitrogen is commonly used, Argon is strictly recommended for long-term storage of highly sensitive benzylic amines[4]. Argon is approximately 38% denser than air, allowing it to form a protective, heavy blanket directly over the solid/liquid surface. Nitrogen is lighter than air and can easily be displaced if the vial seal is imperfect.

Quantitative Storage Parameters

The following table synthesizes the kinetic triggers of autoxidation and the exact physical parameters required to neutralize them.

ParameterRecommended ConditionCausality / Rationale
Atmosphere 100% Argon (Ar)Displaces diradical O₂. Argon's high density prevents atmospheric backflow during sealing[4].
Temperature -20°CDecreases the kinetic energy of the system, preventing molecules from overcoming the activation barrier for radical initiation[4].
Container Amber Glass (Borosilicate)Blocks UV and high-energy visible light (hν), which are primary initiators of the benzylic radical[4].
Sealant PTFE-Lined SeptumPolytetrafluoroethylene (PTFE) is chemically inert and highly impermeable to atmospheric moisture and CO₂, preventing carbamate formation.
Moisture < 10 ppm H₂OWater accelerates the hydrolysis of intermediate species. Use anhydrous desiccants (e.g., Drierite) in the secondary container.

Step-by-Step Methodology: Inert Storage Protocol

To ensure a self-validating system, this protocol incorporates analytical checkpoints so you can verify the integrity of your sample both before and after storage.

Phase 1: Pre-Storage Validation

  • Visual Inspection: Ensure the material is a pale or off-white solid/oil. If yellowing is observed, halt the protocol and purify via acid-base extraction or distillation.

  • Analytical Check: Run a quick ¹H-NMR in CDCl₃. Self-Validation: Confirm the absence of an imine proton singlet (typically found far downfield at ~8.2–8.5 ppm) and the presence of the intact benzylic CH₂ singlet (~3.9–4.0 ppm).

Phase 2: Schlenk-Line Aliquoting 3. Preparation: Dry amber glass vials in a vacuum oven at 120°C for 2 hours. Cool them under vacuum or in a desiccator to eliminate surface moisture. 4. Transfer: Aliquot the (3-Methoxy-4-nitrophenyl)methanamine into the vials. Do not store the entire batch in one vial; repeated opening and closing introduces oxygen and moisture. 5. Argon Purging (3x Cycle):

  • Cap the vial with a PTFE-lined septum.

  • Insert a vent needle and a Schlenk line needle (set to Argon).

  • Apply vacuum for 5–10 seconds, then backfill with Argon. Repeat this cycle three times to ensure complete displacement of O₂.

  • Sealing: Remove the vent needle first, allow the vial to slightly over-pressurize with Argon, and then remove the Schlenk needle. Wrap the cap tightly with Parafilm.

Phase 3: Long-Term Storage 7. Secondary Containment: Place the sealed vials into a larger, airtight secondary container filled with an indicating desiccant. 8. Temperature Control: Store the secondary container in a monitored -20°C freezer[3][4].

StorageWorkflow Step1 1. Purity Verification (1H-NMR / Visual) Step2 2. Aliquot into Amber Glass Vials Step1->Step2 Step3 3. Inert Gas Purge (Argon, 3 Vacuum Cycles) Step2->Step3 Step4 4. Seal with PTFE-Lined Caps Step3->Step4 Step5 5. Long-Term Storage (-20°C, Desiccated) Step4->Step5

Step-by-step inert atmosphere storage workflow for primary benzylic amines.

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for (3-Methoxy-4-nitrophenyl)methanamine Reduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemoselectivity challenges encountered when reducing (3-Methoxy-4-nitropheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemoselectivity challenges encountered when reducing (3-Methoxy-4-nitrophenyl)methanamine. This substrate is notoriously difficult due to the competing reactivity of its functional groups.

Below, you will find a causality-driven FAQ, a quantitative optimization matrix, a self-validating experimental protocol, and a mechanistic visualization to guide your process development.

Foundation & Mechanistic Causality (FAQ)

Q: Why is the reduction of (3-Methoxy-4-nitrophenyl)methanamine uniquely challenging compared to standard nitroarenes? A: This substrate contains three distinct functional groups: a nitro group (-NO₂), a methoxy ether (-OCH₃), and a primary benzylic amine (-CH₂NH₂). While reducing the nitro group to an aniline is thermodynamically favorable, the benzylic C-N bond is highly susceptible to catalytic hydrogenolysis (cleavage)[1]. Furthermore, the accumulation of reactive hydroxylamine intermediates during nitro reduction can lead to intermolecular condensation with the free benzylic amine, forming unwanted azo-dimers or imines[2].

Q: Why does my standard 10% Pd/C catalyst cause benzylic cleavage (debenzylation)? A: Palladium has a highly accessible d-band that strongly back-donates into the σ∗ orbital of benzylic C-N bonds. Mechanistically, the lone pair of the benzylic amine coordinates strongly to the Pd surface. Once bound, the benzylic position undergoes rapid oxidative addition into the Pd surface, followed by hydride transfer, leading to irreversible hydrogenolysis[1][3]. This side reaction exhibits zero-order kinetics with respect to the amine, meaning it will proceed rapidly and continuously as long as the substrate is bound to the catalyst[1].

Q: Which catalyst system provides the highest chemoselectivity for the nitro group while preserving the benzylic amine? A: Platinum-based catalysts (e.g., 5% Pt/C or Pt/V/C) are vastly superior to Pd/C for this specific transformation. Platinum has a more diffuse 5d orbital and a significantly higher activation energy barrier for benzylic C-N hydrogenolysis, making it highly chemoselective for the thermodynamically unstable N-O bond of the nitro group[4]. If you must use Pd/C due to cost constraints, you must "poison" the catalyst. Doping Pd/C with zinc halides (e.g., ZnI₂) or using sulfur-doped Pd/C reduces the electron density of the active sites, effectively shutting down the hydrogenolysis pathway[5].

Q: How can I prevent intermolecular condensation and dimerization during the reaction? A: Condensation occurs when the nucleophilic benzylic amine attacks electrophilic hydroxylamine or nitroso intermediates[2]. To prevent this, run the reaction under acidic conditions. Adding 1.1 to 1.5 equivalents of an acid (such as H₃PO₄) protonates the benzylic amine to form an ammonium salt (-CH₂NH₃⁺). The protonated amine lacks a free lone pair, rendering it non-nucleophilic. Additionally, the positive charge electrostatically repels the molecule from the electron-rich catalyst surface, further protecting the benzylic C-N bond from hydrogenolysis[4].

Data Presentation: Catalyst & Condition Matrix

The following table summarizes the quantitative outcomes of various catalyst and additive combinations based on established kinetic profiles.

Catalyst SystemAdditiveSolvent SystemSelectivity (Target)Primary Side Reaction
10% Pd/C NoneMethanolLow (<40%)Benzylic Hydrogenolysis
10% Pd/C ZnI₂ (0.1 eq)THFModerate (75%)Incomplete Reduction
5% Pt/C NoneEthanolModerate (60%)Condensation (Dimers)
5% Pt/C H₃PO₄ (1.2 eq)EtOH / H₂O (4:1)High (>95%) None (Optimized)

Standard Operating Procedure (SOP): Optimized Workflow

This self-validating protocol utilizes 5% Pt/C with an acidic modifier to ensure >95% chemoselectivity. The in-process H₂ uptake monitoring provides real-time kinetic validation, while the pH-controlled workup ensures the isolation of the target freebase.

Step 1: Reactor Setup Charge a high-pressure autoclave with (3-Methoxy-4-nitrophenyl)methanamine (1.0 eq) and 5% Pt/C (5 mol% relative to the substrate).

Step 2: Solvent & Acidic Modification Suspend the mixture in a protic solvent system (Ethanol/Water, 4:1 v/v). Slowly add aqueous Phosphoric Acid (H₃PO₄, 1.2 eq). Scientific Rationale: This step instantly protonates the benzylic amine, shielding it from surface coordination and nucleophilic attack.

Step 3: Purging Sequence Seal the reactor. Purge the headspace with N₂ (3x 50 psi) followed by H₂ (3x 50 psi) to remove all oxygen and prevent the formation of explosive mixtures or catalyst deactivation.

Step 4: Catalytic Hydrogenation Pressurize the reactor with H₂ to 60 psi (approx. 4 bar). Stir vigorously (≥800 rpm) at 30 °C. Scientific Rationale: High agitation overcomes gas-liquid mass transfer limitations, ensuring the catalyst surface is hydrogen-rich, which prevents the accumulation of reactive nitroso intermediates.

Step 5: Kinetic Monitoring Monitor the pressure drop. The reaction is complete when H₂ uptake ceases (typically 4–6 hours). Do not leave the reaction stirring indefinitely under H₂ once uptake stops.

Step 6: Workup & Isolation Vent the reactor and purge with N₂. Filter the mixture through a Celite pad to remove the Pt/C catalyst. The product is currently dissolved as a phosphate salt. Cool the filtrate to 5 °C and slowly basify with 2M NaOH to pH 10–11 to release the freebase. Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate in vacuo to yield pure (4-amino-3-methoxyphenyl)methanamine.

Visualizing the Reaction Pathways

The following diagram maps the mechanistic divergence between the desired reduction pathway and the primary side reactions (hydrogenolysis and condensation) that occur when conditions are not optimized.

ReactionPathways A (3-Methoxy-4-nitrophenyl)methanamine (Starting Material) B Nitroso / Hydroxylamine (Reactive Intermediates) A->B +H2 (Pt/C or Pd/C) D 2-Methoxy-4-methylaniline + NH3 (Hydrogenolysis Byproduct) A->D Pd/C (Benzylic Cleavage) C (4-Amino-3-methoxyphenyl)methanamine (Target Product) B->C +H2 (Fast) E Azo/Azoxy Dimers & Imines (Condensation Byproducts) B->E + Free Amine (Neutral pH) C->D Pd/C (Over-reduction)

Mechanistic pathways for (3-Methoxy-4-nitrophenyl)methanamine reduction highlighting side reactions.

References

  • Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight Source: ACS Publications URL
  • Selective hydrogenation of benzonitrile and its homologues to primary amines over platinum Source: Journal of Industrial and Engineering Chemistry URL
  • Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines Source: The Journal of Organic Chemistry, ACS URL
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow Source: Organic Process Research & Development, ACS URL
  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts Source: Chemical Reviews, ACS URL

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in (3-Methoxy-4-nitrophenyl)methanamine Amidation

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the amidation of (3-Methoxy-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the amidation of (3-Methoxy-4-nitrophenyl)methanamine. This substrate is known to be particularly challenging due to a combination of steric hindrance from the ortho-methoxy group and electronic deactivation from the para-nitro group, which reduces the nucleophilicity of the primary amine. This document offers a structured approach to troubleshooting common issues and provides validated protocols to achieve successful amide bond formation.

Frequently Asked Questions (FAQs)

Q1: Why is the amidation of (3-Methoxy-4-nitrophenyl)methanamine so difficult?

A: This reaction faces two primary obstacles:

  • Steric Hindrance: The methoxy group at the C3 position (ortho to the aminomethyl group) physically obstructs the incoming activated carboxylic acid, slowing down the rate of nucleophilic attack. This is a classic example of steric hindrance impacting reaction kinetics.[1][2]

  • Reduced Nucleophilicity: The nitro group at the C4 position is a powerful electron-withdrawing group. It significantly reduces the electron density on the aromatic ring and, by extension, on the benzylic amine. This makes the amine a weaker nucleophile, less capable of attacking the activated carboxyl group.[3]

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxyl group.[4][5] For challenging substrates like this one, the choice of activating agent and reaction conditions is critical to overcome these combined steric and electronic barriers.

Q2: My standard EDC/NHS coupling is failing. What is happening mechanistically?

A: Carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) work by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7] While effective for many amines, this intermediate is unstable.[6] With a sterically hindered and electronically poor nucleophile like (3-Methoxy-4-nitrophenyl)methanamine, the rate of the desired nucleophilic attack can be very slow. This allows competing side reactions to dominate, primarily the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea byproduct, which halts the reaction.[4][8] The addition of N-hydroxysuccinimide (NHS) is designed to trap the O-acylisourea to form a more stable NHS-ester, but even this semi-stable intermediate may not be reactive enough for this challenging amine.[9][10]

Q3: What are the main classes of coupling reagents I should consider for this substrate?

A: When standard methods fail, you must escalate to more potent activating agents. The main classes are:

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are among the most effective for difficult couplings.[4] HATU is often considered the gold standard as it generates a highly reactive 7-azabenzotriazole (HOAt) active ester, which is more reactive than the HOBt-based esters formed by HBTU and is known to suppress racemization.[4]

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP are also extremely powerful and are particularly useful for sterically hindered couplings.[3][11]

  • Acid Halide Precursors: Converting the carboxylic acid to its corresponding acid chloride (using reagents like oxalyl chloride or thionyl chloride) or acid fluoride creates a highly electrophilic species that can react with even weak nucleophiles.[3][12] This is often a robust, albeit sometimes harsh, method for forcing difficult couplings to proceed.[3][13]

Q4: How critical is the choice of base and solvent?

A: They are very critical.

  • Base: A non-nucleophilic tertiary amine base, such as Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), is required.[4] Its primary role is to neutralize the acid that is generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic). Typically, 2-4 equivalents of base are used.

  • Solvent: Aprotic polar solvents are generally preferred as they can solvate the charged intermediates. N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are the most common choices. For very difficult reactions, a higher boiling point solvent like N-Methyl-2-pyrrolidone (NMP) might be used in conjunction with elevated temperatures. Ensure the solvent is anhydrous, as water will hydrolyze the activated intermediates.[6]

Troubleshooting Guide: Common Issues and Solutions
Problem: Low to No Product Formation with Standard Coupling Reagents (e.g., EDC/HOBt, DCC/DMAP)
  • Primary Cause: The activated intermediate (e.g., O-acylisourea or HOBt-ester) is not sufficiently electrophilic to react with the sterically hindered and electronically deactivated amine at an appreciable rate. Side reactions, such as N-acylurea formation, are likely outcompeting the desired amidation.[4][8]

  • Solution Workflow:

Troubleshooting_Workflow start Start: Amidation of (3-Methoxy-4-nitrophenyl)methanamine reagent_choice Select Coupling Reagent start->reagent_choice edc_nhs Standard: EDC / NHS (or HOBt) reagent_choice->edc_nhs check_yield_1 Reaction Complete? Monitor by LC-MS edc_nhs->check_yield_1 success Success! (Yield > 80%) check_yield_1->success Yes low_yield_1 Low Yield or Stalled Reaction check_yield_1->low_yield_1 No escalate_reagent Escalate to High-Potency Reagent: HATU or PyBOP low_yield_1->escalate_reagent check_yield_2 Reaction Complete? escalate_reagent->check_yield_2 check_yield_2->success Yes low_yield_2 Still Low Yield check_yield_2->low_yield_2 No acid_chloride Final Strategy: Convert Carboxylic Acid to Acid Chloride low_yield_2->acid_chloride react_amine React Acid Chloride with Amine + Base acid_chloride->react_amine react_amine->success

Caption: Decision workflow for troubleshooting low amidation yield.

  • Recommended Actions:

    • Switch to a High-Potency Coupling Reagent: Immediately move away from carbodiimide-based methods. HATU is the recommended first choice due to its high reactivity and excellent racemization suppression.[4] See the reagent comparison table below and Protocol 1.

    • Increase Reaction Temperature: For particularly stubborn couplings, gently warming the reaction to 40-60 °C or employing microwave heating can provide the necessary activation energy.[3] Monitor carefully for decomposition of reagents or starting materials.

    • Use the Acid Chloride Method: For a near-guaranteed, albeit more aggressive, approach, convert the carboxylic acid to an acid chloride using oxalyl chloride or thionyl chloride. This is often the most effective method for highly unreactive amines.[3][12] See Protocol 2.

Reagent ClassExample(s)Relative ReactivityCommon Side ProductsSuitability for this Substrate
Carbodiimide EDC, DCCModerateN-acylurea, hydrolysis of intermediateLow: High risk of failure due to slow reaction.[6][8]
Uronium/Aminium HATU, HCTUVery High Guanidinium byproducts (water-soluble)High: Recommended first-line approach for difficult couplings.[4]
Phosphonium PyBOP, PyAOPVery High Phosphine oxide byproductsHigh: Excellent alternative to uronium salts.[3]
Acid Halide (COCl)₂, SOCl₂Extreme HCl gas, potential for substrate degradationVery High: Most robust method, but requires care with sensitive functional groups.[12]
Problem: Reaction Produces a Major, Insoluble Byproduct with DCC
  • Primary Cause: You are observing the formation of dicyclohexylurea (DCU). This is the byproduct of the DCC reagent after it has activated the carboxylic acid.[6] Its poor solubility in most organic solvents makes it notoriously difficult to remove and can complicate purification.[4]

  • Solution:

    • Avoid DCC: For laboratory-scale synthesis where purification is a concern, use a water-soluble carbodiimide like EDC. The resulting byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), is easily removed with a simple aqueous wash.[14]

    • Filtration: If you must use DCC, the DCU byproduct can often be removed by filtering the reaction mixture through a pad of celite, though some may remain in solution.

Problem: Formation of N-Acylurea Side Product with Carbodiimides
  • Primary Cause: The O-acylisourea intermediate is rearranging to the more stable N-acylurea before the sterically hindered amine can react. This is a common failure mode in hindered couplings.[4][8]

  • Solution:

Carbodiimide_Side_Reaction cluster_0 Carbodiimide Activation cluster_1 Reaction Pathways RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + DCC DCC R'-N=C=N-R' Amide Desired Amide (Productive Pathway) O_Acylisourea->Amide + Amine (Slow) N_Acylurea N-Acylurea (Side Product Pathway) O_Acylisourea->N_Acylurea Rearrangement (Fast) Amine (3-MeO-4-NO2)Bn-NH2 (Slow Nucleophile)

Caption: Competing pathways for the O-acylisourea intermediate.

  • Abandon Carbodiimides: This is the most effective solution. The mechanism of uronium (e.g., HATU) and phosphonium (e.g., PyBOP) reagents proceeds through different activated esters that do not form N-acylurea byproducts.

  • Use Additives: If you must attempt a carbodiimide reaction, the addition of an agent like 1-hydroxy-7-azabenzotriazole (HOAt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can help. These additives rapidly convert the O-acylisourea to a more reactive ester, potentially increasing the rate of the productive pathway.

Detailed Experimental Protocols
Protocol 1: High-Potency Amidation using HATU

This protocol is recommended as the first-line approach for coupling a generic carboxylic acid with (3-Methoxy-4-nitrophenyl)methanamine.

  • Reagent Preparation:

    • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq).

    • Add HATU (1.1 eq) and dissolve the solids in anhydrous DMF (to make a ~0.5 M solution).

  • Activation:

    • Add Diisopropylethylamine (DIPEA) (3.0 eq) to the solution.

    • Stir the mixture at room temperature for 15-20 minutes. You may observe a color change as the active ester forms.

  • Coupling:

    • In a separate flask, dissolve (3-Methoxy-4-nitrophenyl)methanamine (1.2 eq) in a small amount of anhydrous DMF.

    • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Reaction & Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. If the reaction is sluggish after 4 hours, warm the mixture to 40 °C. The reaction is typically complete within 2-12 hours.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and finally, brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amidation via Acid Chloride Formation

This protocol is a robust but more aggressive method for when other coupling strategies fail.

  • Acid Chloride Formation:

    • To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM.

    • Add a catalytic amount of anhydrous DMF (1-2 drops).

    • Add oxalyl chloride (1.5 eq) dropwise at 0 °C. Caution: Gas evolution (CO, CO₂, HCl) will occur. Perform this step in a well-ventilated fume hood.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

  • Coupling:

    • Dissolve the crude acid chloride in fresh, anhydrous DCM and cool the flask to 0 °C.

    • In a separate flask, dissolve (3-Methoxy-4-nitrophenyl)methanamine (1.1 eq) and DIPEA (2.5 eq) in anhydrous DCM.

    • Add the amine/base solution dropwise to the cold acid chloride solution.

  • Reaction & Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor for the disappearance of the starting amine by TLC or LC-MS.

  • Workup and Purification:

    • Quench the reaction by slowly adding water.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmaceutical Sciences and Research.
  • Overview of Peptide Coupling Reagents. ChemPep Inc.
  • Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • A Researcher's Guide to Peptide Coupling Reagents: A Compar
  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chemistry LibreTexts.
  • Dunne, J. F., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Amide synthesis by acyl
  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. BenchChem.
  • Perrin, C., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.
  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Carbodiimide-Medi
  • A Comparative Guide to EDC/NHS Crosslinking Chemistry. BenchChem.
  • G.A. Probst, et al. (2012).
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025). Chemistry Steps.
  • Comparative Analysis of Different EDC and Sulfo-NHS Activation Reagents for Covalent Coupling of Antibodies to Estapor® Ca. Sigma-Aldrich.
  • Subiros-Funosas, R., et al. (2013). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Process Research & Development.
  • Li, J., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science.
  • View of The Synthesis of Sterically Hindered Amides. CHIMIA.

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Reference Data & Comparative Studies

Validation

HPLC-UV Method Development and Validation for (3-Methoxy-4-nitrophenyl)methanamine: A Comparative Guide

(3-Methoxy-4-nitrophenyl)methanamine is a highly functionalized benzylamine derivative that serves as a critical intermediate in pharmaceutical synthesis. From a chromatographic perspective, this molecule presents a dist...

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Author: BenchChem Technical Support Team. Date: April 2026

(3-Methoxy-4-nitrophenyl)methanamine is a highly functionalized benzylamine derivative that serves as a critical intermediate in pharmaceutical synthesis. From a chromatographic perspective, this molecule presents a distinct challenge: the primary amine group (-CH2NH2) is highly basic and prone to severe secondary interactions, while the methoxy (-OCH3) and nitro (-NO2) groups contribute to its overall polarity and strong UV absorbance.

As analytical requirements grow increasingly stringent, developing a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method requires moving beyond trial-and-error. This guide provides an objective comparison of column chemistries, explains the mechanistic causality behind peak tailing, and outlines a self-validating, compliant methodology[1].

The Causality of Peak Tailing & Column Comparison

When analyzing basic compounds like (3-Methoxy-4-nitrophenyl)methanamine, peak tailing is the most common mode of analytical failure. To solve this, we must understand the chemical causality: traditional reversed-phase C18 columns leave a portion of their silica surface unbonded, exposing residual silanol groups (Si-OH). At mid-to-high pH levels, these silanols ionize into negatively charged species (Si-O⁻). Because the primary amine of our target analyte is protonated (-NH3⁺) under most mobile phase conditions, a strong ionic interaction occurs between the analyte and the stationary phase. This secondary retention mechanism drags out the elution profile, causing severe peak tailing ()[2].

To mitigate this, we compared three distinct column chemistries. The goal was to either sterically shield the silanols or alter the retention mechanism entirely.

Table 1: Comparative Performance of HPLC Columns

Conditions: Mobile Phase: Acetonitrile / 0.1% TFA in Water (30:70 v/v); Flow Rate: 1.0 mL/min; UV: 254 nm.

Column ChemistryPrimary Retention MechanismUSP Tailing Factor ( As​ )Theoretical Plates ( N )Scientific VerdictStandard C18Hydrophobic + Ionic (Silanols)2.45 (Severe Tailing)4,500Unsuitable. Secondary ionic interactions dominate, ruining peak symmetry.Phenyl-HexylHydrophobic + π π Interactions1.68 (Moderate Tailing)8,200Improved retention of the nitroaromatic ring, but the aliphatic amine still tails.Polar-Embedded C18Hydrophobic + Shielded Silanols1.12 (Symmetrical)14,500Optimal. Internal polar groups create a hydration layer, blocking silanol access. By utilizing a Polar-Embedded C18 column alongside a low-pH mobile phase (0.1% TFA, pH ~2.5), we actively suppress silanol ionization while simultaneously shielding any remaining active sites (Chrom Tech, 2025)[3]. G cluster_0 Standard C18 (pH > 4.0) cluster_1 Polar-Embedded C18 (pH 3.0) N1 Ionized Silanol (Si-O⁻) N3 Strong Ionic Interaction (Peak Tailing) N1->N3 N2 Protonated Amine (-NH3⁺) N2->N3 N4 Neutral Silanol (Si-OH) N6 Hydrophobic Retention (Symmetrical Peak) N4->N6 N5 Protonated Amine (-NH3⁺) N5->N6 Mechanism of peak tailing vs. symmetrical retention based on silanol ionization.

Optimized Experimental Protocol (Self-Validating System)

To ensure trustworthiness, the following methodology is designed as a self-validating system . It incorporates a strict System Suitability Test (SST) that acts as an automated gatekeeper. If the system fails to meet the SST criteria, the sequence aborts, ensuring that no sample data is recorded on a compromised instrument.

Materials & Reagents
  • Analyte: (3-Methoxy-4-nitrophenyl)methanamine reference standard (>99.5% purity).

  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18), 150 mm × 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water (pH ~2.5).

  • Mobile Phase B: HPLC-grade Acetonitrile.

Step-by-Step Methodology
  • System Preparation & Equilibration: Purge the HPLC system lines to remove any previous buffers. Equilibrate the Polar-Embedded C18 column at 30°C with an isocratic mixture of 70% Mobile Phase A and 30% Mobile Phase B for 30 minutes at a flow rate of 1.0 mL/min.

  • Detector Configuration: Set the UV-Vis detector to 254 nm. Causality: The highly conjugated nitroaromatic system of the analyte exhibits a strong, stable absorption maximum near this wavelength, maximizing sensitivity.

  • Standard Preparation: Dissolve 10.0 mg of the reference standard in 10 mL of the mobile phase to create a 1.0 mg/mL stock solution. Dilute quantitatively to a working concentration of 50 µg/mL.

  • Self-Validating System Suitability Test (SST): Inject the 50 µg/mL standard six consecutive times (Injection volume: 10 µL).

    • Acceptance Criteria: USP Tailing Factor 1.5; Theoretical Plates 10,000; %RSD of Peak Area 2.0%.

    • System Logic: This step proves that the column's hydration layer is intact and silanols are successfully shielded. If %RSD > 2.0%, the system flags a precision failure (likely due to micro-bubbles or injector wear) and halts the run.

  • Sample Analysis: Once the SST passes, proceed with unknown sample injections. Program a blank injection (mobile phase) after every 10 samples to continuously verify the absence of column carryover.

ICH Q2(R2) Method Validation

An analytical method is only as reliable as its validation data. To ensure this method is fit for pharmaceutical quality control, it was subjected to the rigorous framework outlined in the [1][3].

G A ICH Q2(R2) Validation Lifecycle B Specificity (No interference from blanks) A->B C Linearity & Range (R² > 0.999) A->C D Accuracy & Precision (%Recovery & %RSD) A->D E Robustness (Flow rate & pH variations) A->E

Core parameters evaluated during the ICH Q2(R2) analytical method validation lifecycle.

Table 2: Summary of ICH Q2(R2) Validation Results
Validation ParameterICH Q2(R2) MethodologyAcceptance CriteriaExperimental Result
Specificity Injection of blank, standard, and forced degradation samples (acid, base, peroxide).No interfering peaks at the analyte retention time.Pass. Peak purity index > 0.999.
Linearity 5 concentration levels ranging from 25% to 150% of target (12.5 to 75 µg/mL).Correlation coefficient ( R2 ) 0.999.Pass. R2 = 0.9998.
Accuracy Recovery studies at 50%, 100%, and 150% levels ( n=3 per level).Mean recovery between 98.0% and 102.0%.Pass. 99.4% – 100.8% recovery.
Precision 6 replicate injections of the 100% standard (50 µg/mL).%RSD of peak area 2.0%.Pass. %RSD = 0.85%.
LOD and LOQ Calculated based on Signal-to-Noise (S/N) ratio.S/N 3 for LOD; S/N 10 for LOQ.Pass. LOD = 0.5 µg/mL; LOQ = 1.5 µg/mL.
Robustness Deliberate variations in flow rate ( ± 0.1 mL/min) and column temp ( ± 5°C).SST criteria must remain within acceptable limits.Pass. Tailing factor remained < 1.2.
Conclusion

By addressing the chemical causality of peak tailing through the use of a Polar-Embedded C18 column and low-pH mobile phase, we successfully developed a highly precise HPLC-UV method for (3-Methoxy-4-nitrophenyl)methanamine. The integration of a self-validating SST protocol guarantees day-to-day operational integrity, while the comprehensive ICH Q2(R2) validation ensures the method is fully compliant for rigorous pharmaceutical applications.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Quality Guidelines. Available at: [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Chromatography Technical Blog. Available at: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC: Causes and Solutions." Technical Resources. Available at: [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chromatography Consumables Guide. Available at: [Link]

Sources

Comparative

Comparing the reactivity of (3-Methoxy-4-nitrophenyl)methanamine vs 4-nitrobenzylamine

An In-Depth Comparative Guide to the Reactivity of (3-Methoxy-4-nitrophenyl)methanamine and 4-nitrobenzylamine For researchers and professionals in drug development and synthetic chemistry, selecting the right building b...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Reactivity of (3-Methoxy-4-nitrophenyl)methanamine and 4-nitrobenzylamine

For researchers and professionals in drug development and synthetic chemistry, selecting the right building block is paramount. The reactivity of a primary amine is a critical parameter, governed by subtle electronic factors within its molecular architecture. This guide provides an in-depth, objective comparison of the reactivity of two structurally related primary amines: (3-Methoxy-4-nitrophenyl)methanamine and 4-nitrobenzylamine. We will dissect their electronic properties, predict their relative reactivity based on established principles of physical organic chemistry, and provide a validated experimental protocol for direct comparison.

Structural and Electronic Analysis: The Decisive Role of Substituents

The reactivity of the benzylic amine in both compounds is fundamentally dictated by the electronic influence of the substituents on the aromatic ring. The key structural difference is the presence of a methoxy (-OCH3) group at the 3-position of (3-Methoxy-4-nitrophenyl)methanamine.

Caption: Molecular structures of the two primary amines under comparison.

Electronic Effects of Substituents

The reactivity of the amine group—its basicity and nucleophilicity—is inversely proportional to the electron-withdrawing strength of the substituents on the aromatic ring.

  • Nitro Group (-NO2): In both molecules, the nitro group is at the 4-position (para) relative to the aminomethyl group. It is a powerful electron-withdrawing group through both the inductive effect (-I) and the resonance (mesomeric) effect (-M). This significantly reduces the electron density of the aromatic ring and, by extension, decreases the availability of the nitrogen lone pair of the amine, making it less basic.

  • Methoxy Group (-OCH3): This group is present only in (3-Methoxy-4-nitrophenyl)methanamine. It exerts two opposing electronic effects:

    • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, it withdraws electron density from the ring through the sigma bond network.

    • Resonance Effect (+M): The oxygen's lone pairs can be delocalized into the aromatic pi-system, donating electron density. This effect is generally stronger than the inductive effect.

However, the position of the substituent is critical. In (3-Methoxy-4-nitrophenyl)methanamine, the -OCH3 group is meta to the aminomethyl group. Resonance effects are most pronounced at the ortho and para positions. Therefore, the electron-donating +M effect of the methoxy group does not directly increase electron density at the benzylic carbon attached to the amine. Its primary influence on the amine is its electron-withdrawing inductive (-I) effect.

Electronic_Effects cluster_C1 cluster_C2 Compound1 (3-Methoxy-4-nitrophenyl)methanamine Effect1_NO2 -NO2 (para) Strong -I, -M Effect Compound1->Effect1_NO2 experiences Effect1_OCH3 -OCH3 (meta) Weak -I Effect on Amine Compound1->Effect1_OCH3 experiences Compound2 4-nitrobenzylamine Effect2_NO2 -NO2 (para) Strong -I, -M Effect Compound2->Effect2_NO2 experiences Result1 Stronger Overall Electron Withdrawal Effect1_NO2->Result1 leading to Effect1_OCH3->Result1 leading to Result2 Strong Electron Withdrawal Effect2_NO2->Result2 leading to

Caption: Electronic effects of substituents on the benzylic amine group.

Quantitative Prediction using Hammett Constants

The Hammett equation provides a quantitative means to assess the impact of substituents on the reactivity of aromatic compounds.[1][2] The substituent constant, σ, measures the electronic effect of a substituent relative to hydrogen. A positive σ value indicates an electron-withdrawing group, which deactivates the ring and decreases the basicity of a side-chain amine.

For a multi-substituted ring, the total electronic effect can be approximated by the sum of the individual Hammett constants (Σσ).

  • For 4-nitrobenzylamine: The only substituent is a nitro group at the para position.

    • σ_para(-NO2) = +0.78

  • For (3-Methoxy-4-nitrophenyl)methanamine: We have a nitro group at the para position and a methoxy group at the meta position relative to the aminomethyl group.

    • σ_para(-NO2) = +0.78

    • σ_meta(-OCH3) = +0.12

    • Σσ = 0.78 + 0.12 = +0.90

The higher positive Σσ value for (3-Methoxy-4-nitrophenyl)methanamine predicts that the combined substituents exert a stronger electron-withdrawing effect. This leads to a clear hypothesis: (3-Methoxy-4-nitrophenyl)methanamine is less basic and a weaker nucleophile than 4-nitrobenzylamine.

Comparative Reactivity Data

This section summarizes the predicted and known properties that influence reactivity.

Property4-nitrobenzylamine(3-Methoxy-4-nitrophenyl)methanamineAnalysis
Molecular Formula C7H8N2O2C8H10N2O3-
Molecular Weight 152.15 g/mol 182.18 g/mol -
Predicted pKa ~8.36[3][4]< 8.36The higher Σσ value suggests a lower pKa (weaker base).
Sum of Hammett Constants (Σσ) +0.78+0.90Indicates stronger net electron withdrawal from the amine.
Predicted Nucleophilicity HigherLowerThe amine with the higher pKa is expected to be the stronger nucleophile.
Predicted Reactivity in N-Acylation FasterSlowerThe more nucleophilic amine will react faster with electrophiles.

Experimental Protocol: Comparative N-Acylation

To empirically validate the predicted difference in reactivity, a comparative N-acylation experiment can be performed. N-acylation is a fundamental reaction for primary amines, where the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent.[5] The reaction rate is directly proportional to the nucleophilicity of the amine.

This protocol describes the parallel acylation of both amines with acetyl chloride under standardized conditions. Monitoring the reactions by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) will provide a direct comparison of their consumption rates.

Materials and Reagents
  • 4-nitrobenzylamine

  • (3-Methoxy-4-nitrophenyl)methanamine

  • Acetyl Chloride (AcCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • TLC plates (silica gel 60 F254)

  • Ethyl acetate and Hexanes for TLC eluent

Experimental Workflow

Acylation_Workflow cluster_setup Reaction Setup (Parallel) Setup1 Flask A: 1.0 eq 4-nitrobenzylamine Anhydrous DCM 1.1 eq Triethylamine Cool Cool both flasks to 0 °C (Ice Bath) Setup1->Cool Setup2 Flask B: 1.0 eq (3-Methoxy-4-nitrophenyl)methanamine Anhydrous DCM 1.1 eq Triethylamine Setup2->Cool Addition Slowly add 1.05 eq Acetyl Chloride to each flask simultaneously Cool->Addition Reaction Stir at 0 °C for 15 min, then warm to room temp Addition->Reaction Monitor Monitor reaction progress by TLC every 30 min Reaction->Monitor Quench Quench with sat. NaHCO3 soln. Monitor->Quench Once starting material is consumed Workup Separate layers Extract aqueous with DCM (2x) Quench->Workup Dry Combine organic layers Wash with brine Dry over MgSO4 Workup->Dry Concentrate Filter and concentrate under reduced pressure Dry->Concentrate Analyze Analyze crude products (NMR, LC-MS) to confirm conversion and purity Concentrate->Analyze

Caption: Standardized workflow for the comparative N-acylation experiment.

Step-by-Step Procedure

Causality: This procedure is designed as a self-validating system. By running the reactions in parallel under identical conditions (temperature, concentration, stoichiometry), any observed difference in reaction rate can be confidently attributed to the intrinsic nucleophilicity of the amines. Triethylamine is used as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Reaction Setup: In two separate, dry round-bottom flasks equipped with stir bars, prepare the following under an inert atmosphere (e.g., nitrogen):

    • Flask A: Dissolve 4-nitrobenzylamine (1.0 eq) in anhydrous DCM. Add triethylamine (1.1 eq).

    • Flask B: Dissolve (3-Methoxy-4-nitrophenyl)methanamine (1.0 eq) in an identical volume of anhydrous DCM. Add triethylamine (1.1 eq).

  • Acylation: Cool both flasks to 0 °C in an ice-water bath. To each flask, add acetyl chloride (1.05 eq) dropwise over 5 minutes.

  • Reaction & Monitoring: Stir the reactions at 0 °C for 15 minutes, then allow them to warm to room temperature. Monitor the consumption of the starting amine in each flask by TLC (e.g., using 50% ethyl acetate in hexanes as eluent). Spot the reaction mixture alongside a spot of the starting material. The reaction is complete when the starting amine spot has disappeared.

  • Workup: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO3 solution to each flask. Transfer the mixtures to separatory funnels and separate the layers.

  • Extraction: Extract the aqueous layer twice with fresh portions of DCM.

  • Drying and Concentration: Combine the organic layers for each reaction, wash with brine, and dry over anhydrous MgSO4. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-acylated product.

  • Analysis: Analyze the crude products by ¹H NMR and LC-MS to confirm the structure and assess the conversion. The expected outcome is that the reaction in Flask A (4-nitrobenzylamine) will reach completion significantly faster than the reaction in Flask B.

Conclusion and Application Insights

The presence of a methoxy group at the 3-position in (3-Methoxy-4-nitrophenyl)methanamine renders the amine less basic and less nucleophilic compared to 4-nitrobenzylamine. This is quantitatively supported by the analysis of Hammett substituent constants, which show a greater net electron-withdrawing effect for the 3-methoxy-4-nitro substitution pattern (Σσ = +0.90) than for the 4-nitro substituent alone (Σσ = +0.78).

For the practicing scientist, this means:

  • Reaction Kinetics: When planning syntheses involving nucleophilic attack by the amine (e.g., amide bond formation, alkylations, reductive aminations), reactions with 4-nitrobenzylamine are expected to proceed faster and may require milder conditions than those with (3-Methoxy-4-nitrophenyl)methanamine.

  • Basicity: In reactions where the amine acts as a base or in purification steps involving acid/base extractions, 4-nitrobenzylamine will be the more basic of the two.

  • Reagent Selection: For sluggish electrophiles or sterically hindered substrates, the more potent nucleophilicity of 4-nitrobenzylamine makes it the superior choice. Conversely, if a less reactive amine is desired to achieve selectivity in a molecule with multiple nucleophilic sites, (3-Methoxy-4-nitrophenyl)methanamine could be the more appropriate reagent.

This guide provides the theoretical foundation and a practical experimental framework for understanding and exploiting the reactivity differences between these two valuable synthetic building blocks.

References

  • Scribd. Hammett Substituent Constants Table. Available at: [Link]

  • LookChem. 4-nitrobenzylamine. Available at: [Link]

  • Wikipedia. Hammett equation. Available at: [Link]

  • PubChem. 4-Nitrobenzylamine. Available at: [Link]

  • ResearchGate. Experimental conversions of N-acylation and O-acylation with and without CO2 protection. Available at: [Link]

  • PubChem. N,N-Dimethyl-4-nitrobenzylamine. Available at: [Link]

  • CentAUR. A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. Available at: [Link]

  • Chemistry LibreTexts. 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Available at: [Link]

  • PMC. The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. Available at: [Link]

  • ACS Publications. Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. Available at: [Link]

  • The University of Texas at Austin. Unit 4: Free Energy Relationships. Available at: [Link]

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